1-(Tetrahydrofuran-3-yl)piperazine hydrochloride
Description
Properties
IUPAC Name |
1-(oxolan-3-yl)piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-6-11-7-8(1)10-4-2-9-3-5-10;/h8-9H,1-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTVBTPBSAOGSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693144 | |
| Record name | 1-(Oxolan-3-yl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461714-60-2, 1147422-71-6 | |
| Record name | Piperazine, 1-(tetrahydro-3-furanyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1461714-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Oxolan-3-yl)piperazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(Tetrahydrofuran-3-yl)piperazine hydrochloride typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Ring opening of aziridines: Aziridines undergo ring-opening reactions with N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine rings.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, with a focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
1-(Tetrahydrofuran-3-yl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Coupling reactions: The compound can participate in coupling reactions such as Buchwald-Hartwig amination and Suzuki coupling.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
Applications in Scientific Research
1-(Tetrahydrofuran-3-yl)piperazine hydrochloride has diverse applications across several domains:
Medicinal Chemistry
- Therapeutic Potential : It is being investigated for its potential use in treating various diseases, including:
- Cancer : Studies indicate that derivatives may induce apoptosis in cancer cells.
- Neurological Disorders : Its anxiolytic and antidepressant properties are under exploration.
- Infectious Diseases : The compound's biological activity suggests potential roles in combating infections.
Biological Studies
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can be crucial in various biochemical pathways.
- Receptor Binding : Its interactions with neurotransmitter receptors are being examined to understand its pharmacological effects better.
Chemical Synthesis
- Building Block : It serves as a precursor for synthesizing more complex pharmaceutical compounds, facilitating the development of new drugs.
Industrial Applications
- Material Development : The compound is also utilized in creating new materials and optimizing chemical processes.
Recent research highlights the significant biological activities associated with this compound:
Neuropharmacology
Investigations into its potential effects on the central nervous system have shown promise in treating anxiety disorders.
Cancer Research
Some studies have indicated that piperazine derivatives can effectively induce apoptosis in tumor cells, presenting an avenue for cancer therapeutics.
Enzyme Inhibition
Research has focused on its role in inhibiting specific enzymes, contributing to cellular signaling pathways relevant to various diseases.
Case Studies
Several case studies provide insights into the therapeutic applications of this compound:
Anxiolytic Effects
A study exploring the anxiolytic properties of piperazine derivatives found significant reductions in anxiety-like behaviors in animal models.
Anticancer Activity
Research indicated that certain derivatives could induce apoptosis in cancer cell lines more effectively than standard treatments like bleomycin, suggesting potential as a novel anticancer agent.
Mechanism of Action
The mechanism of action of 1-(Tetrahydrofuran-3-yl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. For example, it can act as a ligand for GABA receptors, influencing neurotransmission and exhibiting potential therapeutic effects in neurological disorders . The tetrahydrofuran ring may contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 1-(Tetrahydrofuran-3-yl)piperazine hydrochloride with similar compounds:
Key Observations :
- Aromatic vs. Heterocyclic Substituents : Chlorophenyl-substituted derivatives (e.g., ) exhibit higher melting points (>160°C) compared to aliphatic/heterocyclic analogs, likely due to enhanced crystallinity from aromatic stacking.
- Solubility : The THF group in the target compound may improve water solubility compared to hydrophobic aryl substituents, as seen in 1-(3-Chlorophenyl)piperazine HCl (water solubility: 10 mg/mL) .
- Pharmacological Profiles : Substituents dictate receptor specificity. For example, 1-(3-Chlorophenyl)piperazine HCl acts as a serotonin receptor agonist , while HBK derivatives () target CNS receptors.
Yield and Purity :
Pharmacological and Antimicrobial Activity
- 5-HT Receptor Modulation : 1-(3-Chlorophenyl)piperazine HCl shows agonist activity at 5-HT2B/2C receptors, critical for antidepressant and anxiolytic drug development .
- Antimicrobial Activity : 4-Substituted piperazines () exhibit moderate activity against Gram-positive bacteria (e.g., B. subtilis), with zone of inhibition values comparable to ampillin.
- Hypertension Treatment : Prazosin and terazosin () are clinically used α1-adrenergic antagonists.
Hypothesized Activity of Target Compound : The THF group may enhance blood-brain barrier penetration compared to chlorophenyl analogs, making it a candidate for CNS-targeted therapies. Its solubility profile could also favor oral bioavailability.
Biological Activity
1-(Tetrahydrofuran-3-yl)piperazine hydrochloride is a piperazine derivative notable for its significant biological activities, particularly in pharmacological contexts. This compound, with the molecular formula and a molar mass of approximately 192.69 g/mol, is primarily encountered as a hydrochloride salt, enhancing its solubility in aqueous solutions and making it suitable for various biological applications.
Chemical Structure and Properties
The compound features a piperazine ring and a tetrahydrofuran moiety, which contribute to its reactivity and biological interactions. The presence of nitrogen atoms in the piperazine ring allows for nucleophilic substitution reactions, while the tetrahydrofuran can undergo ring-opening reactions under specific conditions.
This compound is known to act on gamma-aminobutyric acid (GABA) receptors, functioning as a GABA receptor agonist. This mechanism suggests that it may enhance the inhibitory effects of GABA on the nervous system, potentially leading to reduced neuronal excitability, which is crucial for managing conditions such as anxiety and depression.
Pharmacological Applications
Research indicates that this compound may possess anxiolytic and antidepressant properties, making it a candidate for therapeutic applications in neuropharmacology. Its structural features enable interactions with neurotransmitter systems, although detailed mechanisms are still under investigation.
Table 1: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(Tetrahydrofuran-2-yl)carbonylpiperazine | C9H16N2O2 | Contains a carbonyl group; different biological activity |
| 1-(Tetrahydro-3-furanyl)piperazine | C8H16N2O | Lacks hydrochloride; different solubility profile |
| Terazosin | C19H25N3O4S | A known antihypertensive; distinct therapeutic use |
Biological Activity Studies
Recent studies have focused on the interactions of this compound with various biological targets. These studies are essential for understanding its pharmacological profile:
- Neuropharmacology : Investigations into its potential effects on the central nervous system have shown promise in treating anxiety disorders.
- Cancer Research : Some derivatives of piperazine compounds have demonstrated anticancer activity through mechanisms involving apoptosis induction in tumor cells .
- Enzyme Inhibition : The compound has been studied for its role in enzyme inhibition and receptor binding, contributing to cellular signaling pathways relevant in various diseases.
Case Studies
Several case studies have illustrated the potential therapeutic applications of this compound:
- Anxiolytic Effects : A study exploring the anxiolytic properties of piperazine derivatives found that compounds similar to this compound exhibited significant reductions in anxiety-like behaviors in animal models.
- Anticancer Activity : Research indicated that certain piperazine derivatives could induce apoptosis in cancer cell lines more effectively than standard treatments like bleomycin .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-(Tetrahydrofuran-3-yl)piperazine hydrochloride?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a common approach involves reacting piperazine derivatives with tetrahydrofuran-containing electrophiles under anhydrous conditions. Evidence from similar piperazine syntheses suggests using coupling agents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in DMF (dimethylformamide) with triethylamine as a base to facilitate amide or alkylation reactions . Reaction optimization should include monitoring by TLC or HPLC to track intermediate formation.
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the tetrahydrofuran and piperazine moieties.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- Elemental Analysis : Validate empirical formula compliance.
- HPLC/UPLC : Assess purity (>95% recommended for research use) .
Q. What are the critical handling and storage protocols for this compound?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood to avoid inhalation or skin contact. Avoid static discharge by grounding equipment .
- Storage : Keep in a tightly sealed container under inert gas (e.g., argon) at 2–8°C in a dry, ventilated environment. Stability data indicate no decomposition under these conditions for up to 12 months .
Q. Which analytical methods are suitable for quantifying this compound in reaction mixtures?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–260 nm) is effective. Use a C18 column and a mobile phase of acetonitrile/water (70:30) with 0.1% trifluoroacetic acid. Calibrate with a reference standard, and validate linearity (R² > 0.99) across 0.1–100 µg/mL .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states. Tools like Gaussian or ORCA can identify energy barriers for nucleophilic substitution steps. Pair this with machine learning to analyze experimental datasets (e.g., temperature, solvent polarity) and refine conditions (e.g., optimal DMF/HOBt ratio) .
Q. What strategies resolve contradictions in kinetic data for piperazine derivatives?
- Methodological Answer :
- Statistical Analysis : Use multivariate regression to isolate variables (e.g., solvent effects, steric hindrance).
- Isotope Labeling : Track reaction intermediates via deuterated reagents to confirm mechanistic hypotheses.
- In Situ Monitoring : Real-time FTIR or Raman spectroscopy to capture transient species .
Q. How to design experiments to profile impurities in synthesized batches?
- Methodological Answer :
- LC-MS/MS : Identify impurities at ppm levels. Compare fragmentation patterns to known byproducts (e.g., chlorinated derivatives from incomplete substitution).
- Stress Testing : Expose the compound to heat (40–60°C), light, and humidity to simulate degradation pathways. Use accelerated stability studies to predict shelf-life .
Q. What reactor designs improve scalability for piperazine-based reactions?
- Methodological Answer :
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic reactions. Use microreactors with PTFE tubing to minimize clogging.
- Fixed-Bed Reactors : Immobilize catalysts (e.g., palladium on carbon) for reusable, high-throughput synthesis .
Q. How to investigate the compound’s degradation mechanisms under acidic conditions?
- Methodological Answer :
- Kinetic Studies : Monitor degradation rates in HCl (0.1–1 M) via UV-Vis spectroscopy.
- Isolation of Degradants : Use preparative HPLC to collect degradants, followed by NMR/MS structural elucidation.
- Computational pKa Prediction : Tools like ACD/Labs to identify protonation sites vulnerable to acid hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
